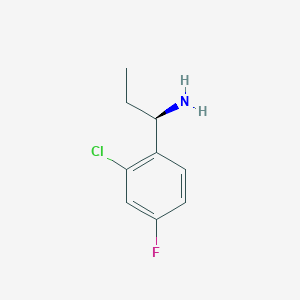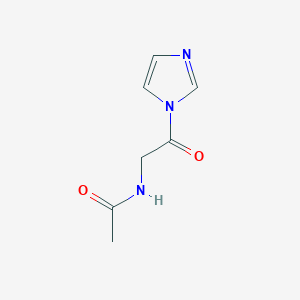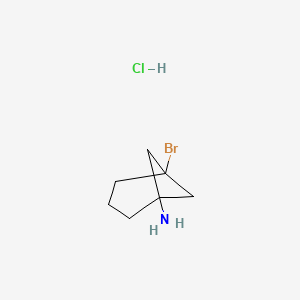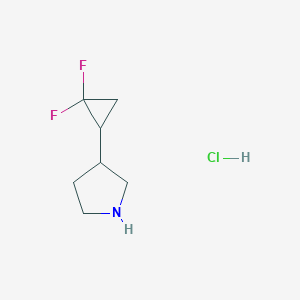
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorocyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a difluorocyclopropane derivative. One common method involves the use of functionalized alkenes and TMSCF/NaI to introduce the difluorocyclopropyl group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluorocyclopropyl group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the difluorocyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
科学研究应用
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
作用机制
The mechanism of action of 3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability, making it a valuable scaffold in medicinal chemistry .
相似化合物的比较
Similar Compounds
Pyrrolidine: A basic nitrogen heterocycle used widely in medicinal chemistry.
Difluorocyclopropane derivatives: Compounds containing the difluorocyclopropyl group, used in various chemical and biological applications.
Pyrrolizines: Nitrogen-containing heterocycles with similar structural features and applications.
Uniqueness
3-(2,2-Difluorocyclopropyl)pyrrolidine hydrochloride is unique due to the combination of the difluorocyclopropyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and stability, making it a valuable compound for research and industrial applications .
属性
分子式 |
C7H12ClF2N |
|---|---|
分子量 |
183.63 g/mol |
IUPAC 名称 |
3-(2,2-difluorocyclopropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(7)5-1-2-10-4-5;/h5-6,10H,1-4H2;1H |
InChI 键 |
DFIWAGBCDSTUOS-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2CC2(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


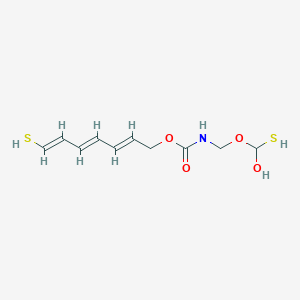
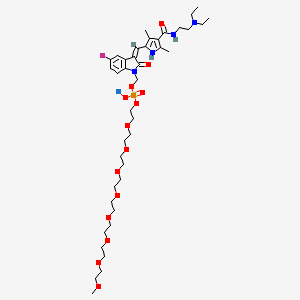


![Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12941796.png)
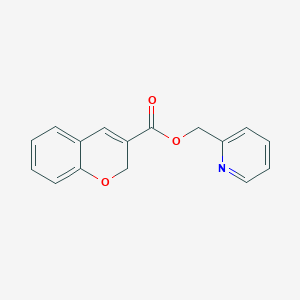
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)

![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
